5-(benzimidazol-1-ylmethyl)-N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide
Description
5-(benzimidazol-1-ylmethyl)-N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of benzimidazole, thiophene, and pyrazole rings
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c1-22(11-14-5-4-8-25-14)18(24)16-9-13(20-21-16)10-23-12-19-15-6-2-3-7-17(15)23/h2-9,12H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWRMIIGMIMART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzimidazol-1-ylmethyl)-N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions. The process begins with the preparation of the benzimidazole and thiophene intermediates, which are then coupled with a pyrazole derivative under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and advanced purification techniques to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
5-(benzimidazol-1-ylmethyl)-N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzimidazole or thiophene rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the compound.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenated compounds for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the benzimidazole or thiophene rings .
Scientific Research Applications
5-(benzimidazol-1-ylmethyl)-N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzimidazol-1-ylmethyl)-N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene and pyrazole rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-benzimidazol-1-yl-phenyl)-3-(2,4-dimethoxyphenyl-propen-1-one): Known for its antimalarial activity.
5-{[5,6-Dichloro-1-(2-thienylmethyl)-1H-benzimidazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-thiol: Exhibits potent enzyme inhibition activity.
Uniqueness
5-(benzimidazol-1-ylmethyl)-N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzimidazole, thiophene, and pyrazole rings, which confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
